![molecular formula C17H17N3O3S B2467047 3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione CAS No. 2034270-68-1](/img/structure/B2467047.png)
3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione
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Overview
Description
The compound “3-(1-(2-(1-methyl-1H-indol-3-yl)acetyl)azetidin-3-yl)thiazolidine-2,4-dione” is a complex organic molecule. It is related to the family of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs, playing a main role in cell biology . They are important types of molecules and natural products .
Synthesis Analysis
The synthesis of indole derivatives has been a subject of interest in recent years . Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides have been designed and synthesized .Molecular Structure Analysis
The molecular structure of indole derivatives is complex and diverse . The indole nucleus is aromatic in nature, similar to the benzene ring, and electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .Chemical Reactions Analysis
Indole derivatives have been evaluated for their in vitro antiproliferative activities against various cancer cell lines . Some of the target compounds demonstrated effective activities towards the tumour cell lines .Physical And Chemical Properties Analysis
The physical and chemical properties of indole derivatives can vary widely. For example, some indole derivatives are crystalline and colorless in nature with specific odors .Scientific Research Applications
Anti-Inflammatory Applications
Thiazolidine-2,4-dione derivatives have been synthesized and evaluated for their anti-inflammatory properties. A study highlighted the synthesis of twenty-two compounds based on the thiazolidine-2,4-dione moiety, showing significant inhibitory potency on the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS) activity, and the generation of prostaglandin E(2) (PGE(2)). One compound, in particular, demonstrated superior anti-inflammatory activity compared to the commercial drug indomethacin, suggesting protective properties in inflammatory disease models (Liang Ma et al., 2011).
Antimicrobial and Antifungal Activities
New thiazolidine-2,4-dione carboxamide and amino acid derivatives exhibited antimicrobial and antifungal activities against various pathogens. Some derivatives showed weak to moderate antibacterial activity against Gram-negative bacteria and antifungal activity, with a specific compound demonstrating antibacterial activity against Gram-positive bacteria, particularly Staphylococcus aureus (Rakia Abd Alhameed et al., 2019).
Anticancer Potential
Several studies focused on the anticancer activity of thiazolidine-2,4-dione derivatives. Compounds synthesized from thiazolidine-2,4-dione showed varying degrees of anticancer activity against different cancer cell lines. For instance, novel derivatives were evaluated for their inhibitory activity against MCF-7 human breast cancer cell lines, with certain compounds showing promising results in inhibiting the topoisomerase-I enzyme (N. Kumar & Sanjay K. Sharma, 2022). Another study synthesized a series of 5-[(1H-indol-3-yl)methylene]thiazolidine-2,4-dione derivatives, which exhibited antitumor activity against several cancer cells, with compounds having a benzyl at the 1-position of indole displaying similar anticancer activity to 5-Fluorouracil (Li Zi-cheng, 2013).
Synthesis and Biological Activity
The synthesis of thiazolidine-2,4-dione derivatives involves various chemical reactions and methodologies, aiming to enhance their biological activity. For example, a novel series of substituted 5-(aminomethylene)thiazolidine-2,4-diones was synthesized, showing antibacterial activity, particularly compounds with pyridine or piperazine moieties (S. Mohanty et al., 2015).
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .
Mode of Action
One study suggests that a similar compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the g2/m phase, and inhibited polymerization of tubulin . This suggests that this compound might interact with its targets in a similar way, leading to changes in cell cycle progression and cell survival.
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound could potentially affect multiple biochemical pathways, leading to a variety of downstream effects.
Result of Action
One study suggests that a similar compound induced cell apoptosis and arrested the cells in the g2/m phase . This suggests that this compound might have similar effects, leading to changes in cell survival and cell cycle progression.
Safety and Hazards
Indole derivatives can be hazardous. For example, some chemicals are considered hazardous by the 2012 OSHA Hazard Communication Standard . They can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
The future directions of research on indole derivatives are promising. The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years . They show various biologically vital properties and have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
3-[1-[2-(1-methylindol-3-yl)acetyl]azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-18-7-11(13-4-2-3-5-14(13)18)6-15(21)19-8-12(9-19)20-16(22)10-24-17(20)23/h2-5,7,12H,6,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHILZPDCUGSNDJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)N3CC(C3)N4C(=O)CSC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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